Fmoc-4-Borono-L-Phenylalanine

Description

Contextual Significance of Boronated Amino Acids in Chemical Biology and Organic Synthesis Research

Boronated amino acids are a class of unnatural amino acids where a boronic acid group (-B(OH)₂) is incorporated into the amino acid structure. This addition of boron imparts unique chemical properties. nih.gov Boronic acids are known to form reversible covalent bonds with diols, a feature exploited in the development of sensors for sugars and other polyhydroxylated compounds. nih.gov

In medicinal chemistry, boron-containing compounds have shown significant potential. nih.gov One of the most notable applications of a boronated amino acid is the use of 4-borono-L-phenylalanine (BPA) in Boron Neutron Capture Therapy (BNCT), a targeted cancer therapy. benthamdirect.commdpi.com The ability of tumor cells to preferentially take up amino acids makes boronated amino acids like BPA effective delivery agents for the boron-10 (B1234237) isotope. benthamdirect.comresearchgate.net Beyond BNCT, the unique reactivity of the boronic acid moiety makes these amino acids valuable intermediates in organic synthesis, particularly in cross-coupling reactions. nih.gov

Foundational Principles of Fluorenylmethoxycarbonyl (Fmoc) Protecting Group Strategy in Peptide Chemistry

The synthesis of peptides, which are chains of amino acids, requires a precise and controlled step-by-step assembly. To achieve this, the reactive amino group of an incoming amino acid must be temporarily blocked or "protected" to prevent unwanted side reactions. americanpeptidesociety.orgpublish.csiro.au The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for this purpose. americanpeptidesociety.orgwikipedia.org

The Fmoc strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS). publish.csiro.au Its popularity stems from the mild conditions required for its removal. The Fmoc group is stable to acidic conditions but can be readily cleaved by a weak base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgwikipedia.org This orthogonality allows for the selective removal of the Fmoc group without disturbing other acid-labile protecting groups that might be present on the amino acid side chains or the linker attaching the peptide to the solid support. iris-biotech.de The use of Fmoc-protected amino acids has become standard in automated peptide synthesizers due to the efficiency and mildness of this approach. americanpeptidesociety.orgaltabioscience.com

Overview of Fmoc-4-Borono-L-Phenylalanine as a Versatile Research Building Block and Tool

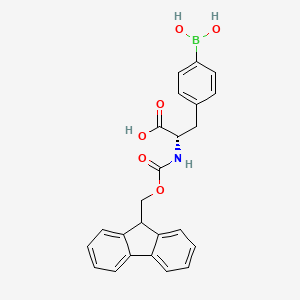

This compound is a derivative of L-phenylalanine that incorporates a boronic acid group at the fourth position of the phenyl ring and has its amino group protected by Fmoc. achemblock.com This compound serves as a valuable building block in the synthesis of peptides and other complex molecules where the unique properties of the boronic acid are desired. smolecule.com

The presence of the Fmoc group allows for the direct incorporation of 4-borono-L-phenylalanine into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis protocols. researchgate.net Once incorporated, the boronic acid functionality can be used for a variety of purposes. For instance, it can serve as a handle for further chemical modifications or as a key component of a peptide designed to interact with specific biological targets. nih.gov The ability to site-specifically introduce a boronic acid into a peptide sequence opens up possibilities for creating novel peptide-based diagnostics, therapeutics, and research tools. researchgate.net

Detailed Research Findings

The utility of this compound is rooted in its chemical properties and its compatibility with established synthetic methodologies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 273221-71-9 achemblock.comwuxiapptec.com |

| Molecular Formula | C₂₄H₂₂BNO₆ achemblock.com |

| Molecular Weight | 431.25 g/mol wuxiapptec.comfluorochem.co.uk |

| Purity | Typically ≥95% achemblock.com |

| Appearance | Lyophilized powder mybiosource.com |

This table presents key physicochemical data for this compound.

The synthesis of peptides containing 4-borono-L-phenylalanine has been demonstrated in the literature. For example, researchers have efficiently prepared libraries of solid-supported pentapeptide diboronic acids using N-Fmoc-4-pinacolatoborono-l-phenylalanine, a closely related derivative, and standard solid-phase peptide synthesis methods. researchgate.net These peptide-boronic acid hybrids have shown potential for use in developing sensors for carbohydrates and in cell-specific diagnostics and therapeutics. researchgate.net

The boronic acid moiety of 4-borono-L-phenylalanine can be chemically transformed after its incorporation into a peptide. For instance, it can be oxidized to a hydroxyl group, effectively converting the boronophenylalanine residue into a tyrosine residue, or reduced to remove the boron functionality, yielding a standard phenylalanine residue. nih.gov This chemical versatility further expands the utility of this compound as a research tool.

Properties

IUPAC Name |

(2S)-3-(4-boronophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22BNO6/c27-23(28)22(13-15-9-11-16(12-10-15)25(30)31)26-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,30-31H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZPZGIZOXMZJP-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22BNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273221-71-9 | |

| Record name | 4-Borono-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=273221-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for Fmoc 4 Borono L Phenylalanine and Its Research Relevant Derivatives

Development of Enantioselective and Stereocontrolled Synthesis Routes

Maintaining the chiral purity of 4-borono-L-phenylalanine (L-BPA) is paramount for its biological applications. Synthetic strategies are therefore designed to be highly enantioselective, either by starting from an enantiomerically pure precursor or by employing methods that resolve or selectively create the desired stereoisomer.

The formation of the carbon-boron (C-B) bond on the phenyl ring is a key step in the synthesis of 4-borono-L-phenylalanine. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Miyaura-Ishiyama borylations, are among the most efficient methods for this transformation. beilstein-journals.orgnih.gov These reactions are valued for their high functional group compatibility. beilstein-journals.org A common and effective strategy involves the coupling of a chirally pure, protected 4-halo-L-phenylalanine derivative with a boron-containing reagent. scispace.comresearchgate.netnih.gov

For instance, enantiomerically pure L-BPA can be synthesized from N-benzyloxycarbonyl-4-iodo-L-phenylalanine benzyl (B1604629) ester or similar L-tyrosine derivatives. scispace.com The cross-coupling reaction is performed with a boron source like pinacolborane or bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst. scispace.com One-step synthesis protocols for Fmoc-protected aryl-substituted phenylalanines have been developed using the non-aqueous Suzuki-Miyaura cross-coupling reaction of Fmoc-protected bromo- or iodo-phenylalanines. researchgate.netnih.gov This direct approach yields a variety of unnatural biaryl-containing amino acids that can be readily used in subsequent Fmoc solid-phase peptide synthesis (SPPS). researchgate.netnih.gov The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side reactions, such as the premature cleavage of the Fmoc group. researchgate.net

| Catalyst | Boron Reagent | Starting Material | Base | Solvent | Yield | Reference |

| [PdCl₂(PPh₃)₂] | Pinacolborane | Cbz-Tyr(Nf)-OBzl | Et₃N | Dioxane | 58% | scispace.com |

| PdCl₂(dppf) | Bis(pinacolato)diboron | N-Boc-4-iodo-L-phenylalanine methyl ester | KOAc | DMSO | 95% | researchgate.net |

| PdCl₂ | Bis(pinacolato)diboron | Fmoc-4-bromo-phenylalanine | Na₂CO₃ | THF/ethylene (B1197577) glycol | 81% | researchgate.net |

| Pd(OAc)₂/DPEphos | Pinacolborane | Aryl Bromides | KOAc | Dioxane | High Yields | researchgate.net |

The regioselectivity of the borylation, ensuring the boron moiety is introduced exclusively at the para- (4-) position of the phenyl ring, is fundamental. This is typically controlled by the choice of the starting material. Syntheses that employ palladium-catalyzed cross-coupling reactions achieve high regioselectivity by starting with a phenylalanine derivative where a halide (iodide or bromide) or a triflate group is already present at the 4-position. scispace.comresearchgate.netresearchgate.net The cross-coupling reaction then specifically replaces this leaving group with the boronic acid or boronate ester group, guaranteeing the correct substitution pattern on the aromatic ring. This pre-functionalization approach is the most common and reliable method for ensuring the desired regiochemical outcome.

To ensure the highest enantiomeric purity, chemoenzymatic and asymmetric catalysis methods can be employed. One established method is the enzymatic resolution of a racemic mixture. For example, a racemic BOC-protected (4-pinacolylborono)phenylalanine methyl ester can be resolved using an enzyme that selectively hydrolyzes one enantiomer, allowing for the separation of the desired L-isomer. researchgate.net Another approach involves the enantioselective synthesis from a chiral derivative of a simpler amino acid, such as L-valine or L-serine. google.comresearchgate.net These methods utilize the existing chirality of the starting material to guide the stereochemistry of the final product, although they can sometimes lead to undesired racemization in the final steps if not carefully controlled. google.com

Optimization of Amino and Carboxyl Protecting Group Strategies (e.g., Fmoc-deprotection)

The protection of the α-amino and α-carboxyl groups is essential during the synthesis of Fmoc-4-borono-L-phenylalanine to prevent unwanted side reactions, such as polymerization. nih.govbiosynth.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino function, particularly for amino acids intended for use in solid-phase peptide synthesis (SPPS). biosynth.comcreative-peptides.com

The choice of protecting groups must be compatible with the conditions of the C-B bond formation. The Fmoc group is base-labile, which requires careful optimization of Suzuki-Miyaura coupling conditions to avoid its premature removal. researchgate.netcreative-peptides.com Using milder bases and temperatures below 80°C can minimize the formation of the des-Fmoc product. researchgate.net Alternatively, other protecting groups like tert-Butoxycarbonyl (Boc) or Benzyloxycarbonyl (Cbz) can be used during the coupling reaction, followed by deprotection and subsequent introduction of the Fmoc group. scispace.comresearchgate.net The carboxyl group is often protected as a methyl or benzyl ester during these steps. scispace.comresearchgate.net

Fmoc deprotection is a critical step in SPPS and is typically achieved using a solution of a secondary amine, such as piperidine (B6355638), in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). nih.govresearchgate.net The process occurs via a β-elimination mechanism. nih.govresearchgate.net Optimization of this step is crucial to prevent side reactions like diketopiperazine formation, especially in dipeptides. nih.gov Alternative deprotection reagents such as 4-methylpiperidine, piperazine, or solutions containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been explored to improve efficiency and reduce side reactions. nih.govnih.gov

| Protecting Group | Functionality Protected | Introduction Conditions | Deprotection Conditions | Stability |

| Fmoc | α-Amino | Fmoc-OSu or Fmoc-Cl, mild base | 20-50% Piperidine in DMF/NMP | Acid-stable, base-labile |

| Boc | α-Amino | Boc₂O, mild base | Strong acid (e.g., TFA) | Base-stable, acid-labile |

| Cbz (Z) | α-Amino | Cbz-Cl, mild base | Catalytic hydrogenation (H₂/Pd), HBr/AcOH | Acid and base stable |

| Benzyl ester (OBzl) | α-Carboxyl | Benzyl alcohol, acid catalyst | Catalytic hydrogenation (H₂/Pd) | Acid and base stable |

| Methyl ester (OMe) | α-Carboxyl | Methanol, acid catalyst | Saponification (e.g., NaOH) | Acid-stable, base-labile |

Synthetic Routes to Boron-Isotope Enriched Analogs (e.g., ¹⁰B-Fmoc-4-Borono-L-Phenylalanine)

For applications in Boron Neutron Capture Therapy (BNCT), it is essential to use 4-borono-L-phenylalanine enriched with the ¹⁰B isotope, as natural boron consists of only about 19.9% ¹⁰B. google.comnih.gov The synthesis of ¹⁰B-enriched L-BPA (¹⁰B-L-BPA) follows similar palladium-catalyzed cross-coupling pathways as the natural abundance version. The key difference is the use of a boronating agent with a high purity of ¹⁰B, often 98% or greater. google.com

A typical route involves the reaction of a protected N-Boc-4-iodo-L-phenylalanine with a ¹⁰B-enriched boronating agent, such as ¹⁰B-triisopropyl borate (B1201080) or ¹⁰B-enriched bis(pinacolato)diboron, via a palladium-catalyzed reaction. google.com Following the successful introduction of the ¹⁰B-boronic acid group, the protecting groups are removed. The resulting ¹⁰B-L-BPA can then be reacted with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) to yield the final ¹⁰B-Fmoc-4-borono-L-phenylalanine, ready for use in applications like SPPS.

Preparation of Chemically Modified Analogs for Specific Research Applications

This compound serves as a versatile building block for creating more complex molecules and research tools. Its primary use is in the solid-phase synthesis of peptides. researchgate.net By incorporating this unnatural amino acid into a peptide sequence, researchers can create peptides with unique properties. The boronic acid moiety can act as a serine protease inhibitor or be used for affinity purification.

Libraries of solid-supported peptides containing boronic acids have been prepared using N-Fmoc-4-pinacolatoborono-L-phenylalanine and standard SPPS methods. researchgate.net For example, pentapeptide diboronic acids have been synthesized and their affinity for diols, such as the chromophoric alizarin (B75676), has been studied. researchgate.net These peptide-boronic acid hybrids show potential for use in carbohydrate sensors and as cell-specific diagnostic or therapeutic agents. researchgate.net Furthermore, other modifications can be made, such as the synthesis of 4-phosphono(difluoromethyl)-L-phenylalanine derivatives, which act as non-hydrolyzable phosphotyrosine mimetics for studying signal transduction pathways. researchgate.net

Synthesis of Halogenated Derivatives (e.g., Fluorinated Boronophenylalanines for Mechanistic Probes)

Halogenation of the phenyl ring of 4-borono-L-phenylalanine, particularly fluorination, is a critical modification for developing probes for in vivo imaging and mechanistic studies. The introduction of fluorine, especially the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), allows the resulting compound to be used as a radiotracer in Positron Emission Tomography (PET), a powerful non-invasive imaging technique. nih.gov

One of the most significant halogenated derivatives is 4-borono-2-[¹⁸F]fluoro-L-phenylalanine ([¹⁸F]FBPA). nih.govnih.gov This compound is an analog of 4-borono-L-phenylalanine (BPA), a key agent used in Boron Neutron Capture Therapy (BNCT). nih.gov PET imaging with [¹⁸F]FBPA allows for the non-invasive evaluation of the biodistribution and tumor accumulation of the boron carrier prior to neutron irradiation, providing critical information for treatment planning. nih.govnih.gov

The synthesis of [¹⁸F]FBPA is typically achieved through direct electrophilic radiofluorination of the precursor, 4-borono-L-phenylalanine. This reaction utilizes potent fluorinating agents that carry the ¹⁸F isotope. Common reagents include [¹⁸F]F₂ gas or, more frequently, [¹⁸F]acetyl hypofluorite (B1221730) ([¹⁸F]AcOF). nih.gov The reaction involves introducing the fluorinating agent to a solution of BPA dissolved in an appropriate solvent like trifluoroacetic acid (TFA). nih.gov Following the fluorination reaction, the product is purified, often using High-Performance Liquid Chromatography (HPLC), to achieve high radiochemical purity (>99%). nih.gov Despite the challenges associated with handling radioactive isotopes and the aggressive nature of the fluorinating agents, this method provides radiochemical yields typically in the range of 25-35%. nih.gov

The table below summarizes the key aspects of the synthesis of 4-borono-2-[¹⁸F]fluoro-L-phenylalanine.

| Parameter | Description | Source(s) |

| Precursor | 4-borono-L-phenylalanine (BPA) | nih.govnih.gov |

| Halogen Isotope | Fluorine-18 (¹⁸F) | nih.govnih.gov |

| Fluorinating Agents | [¹⁸F]F₂ or [¹⁸F]acetyl hypofluorite ([¹⁸F]AcOF) | nih.gov |

| Reaction Conditions | BPA dissolved in trifluoroacetic acid (TFA) at room temperature. | nih.gov |

| Purification Method | High-Performance Liquid Chromatography (HPLC). | nih.gov |

| Radiochemical Yield | 25–35% | nih.gov |

| Application | PET imaging tracer for Boron Neutron Capture Therapy (BNCT). | nih.govnih.gov |

Conjugation with Reporter Groups and Tags for Spectroscopic Studies

The conjugation of this compound with reporter groups and spectroscopic tags is a powerful strategy for studying molecular interactions and biological processes. The Fmoc protecting group makes this amino acid derivative readily amenable to standard solid-phase peptide synthesis (SPPS), allowing its incorporation at specific sites within a peptide sequence. researchgate.net This site-specific placement is crucial for creating tailored molecular probes.

One approach involves incorporating the boronic acid-containing peptide onto a solid support and then studying its interaction with chromophoric reporter molecules. For example, libraries of solid-supported pentapeptides containing boronic acid moieties derived from N-Fmoc-4-pinacolatoborono-L-phenylalanine have been synthesized. researchgate.net The affinity of these peptide-boronic acids for the chromophoric diol, alizarin, can be measured spectroscopically. The boronic acid group forms a reversible covalent bond with the diol of alizarin, leading to a change in its spectroscopic properties, which can be quantified to determine binding affinities. This method allows for the screening of peptide libraries to identify sequences that exhibit selective binding to polyols, a principle that can be extended to the development of sensors for carbohydrates. researchgate.net

Another advanced strategy is the attachment of vibrational reporter groups. For instance, a nitrile group (–C≡N) can be introduced into the phenylalanine ring, as seen in 4-cyano-L-phenylalanine. nih.gov The nitrile stretch vibration is sensitive to its local environment and appears in a region of the infrared spectrum that is free from interference from other biological molecules. nih.gov By analogy, synthesizing a cyano- or other vibrationally-tagged version of this compound would create a dual-function probe. Such a molecule could be incorporated into a peptide or protein to simultaneously report on the local electrostatic environment via its vibrational tag while retaining the boronic acid's functionality for targeting or binding purposes.

Recent developments in bioconjugation chemistry, such as photoredox-mediated methods for the site-selective functionalization of phenylalanine residues, open further possibilities. chemrxiv.orgnih.gov These techniques could potentially be adapted to directly attach fluorescent dyes, spin labels, or other spectroscopic tags to the phenyl ring of this compound, even after its incorporation into a larger molecule, providing a versatile toolkit for creating sophisticated probes for spectroscopic studies.

The table below details examples of reporter group conjugation strategies relevant to this compound.

| Conjugation Strategy | Reporter Group Example | Spectroscopic Method | Application | Source(s) |

| Binding Assay | Alizarin (chromophoric diol) | UV-Vis Spectroscopy | Screening for peptide-polyol binding affinity. | researchgate.net |

| Vibrational Tagging | Nitrile group (–C≡N) | Fourier-Transform Infrared (FTIR) Spectroscopy | Probing local protein structure and dynamics. | nih.gov |

| Direct Attachment | Pyrazole-based tags | Various (e.g., Fluorescence, NMR) | Site-specific labeling of peptides and proteins. | chemrxiv.orgnih.gov |

Integration of Fmoc 4 Borono L Phenylalanine in Advanced Peptide and Protein Chemistry Research

Applications in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, and the incorporation of unnatural amino acids like Fmoc-4-borono-L-phenylalanine is crucial for creating peptides with novel properties. nih.gov The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard in SPPS due to its base-lability, which allows for mild deprotection conditions, preserving the integrity of sensitive peptide sequences. nih.govchempep.com

Incorporation Efficiency and Robustness within Diverse Peptide Sequences

The successful synthesis of peptides containing 4-borono-L-phenylalanine hinges on its efficient incorporation into growing peptide chains. Research has shown that N-Fmoc-4-pinacolatoborono-L-phenylalanine can be efficiently used in standard solid-phase peptide synthesis protocols. researchgate.net The pinacolato group serves to protect the boronic acid moiety during synthesis. The efficiency of coupling is comparable to that of standard proteinogenic amino acids, allowing for its robust integration into a variety of peptide sequences. researchgate.net This robustness is critical for the synthesis of complex peptides and peptide libraries designed for various applications, including carbohydrate sensing. researchgate.net

Factors that can influence incorporation efficiency include the choice of coupling reagents and the sequence of the peptide itself. sigmaaldrich.com For instance, sterically hindered amino acids adjacent to the 4-borono-L-phenylalanine residue may require longer coupling times or more potent activating agents to ensure complete reaction. nih.gov

Table 1: Factors Affecting Incorporation Efficiency of this compound in SPPS

| Factor | Description | Potential Impact on Efficiency | Mitigation Strategies |

| Coupling Reagents | Chemicals that activate the carboxylic acid of the incoming amino acid for amide bond formation. | Stronger activators can lead to higher coupling yields but may also increase the risk of side reactions. | Use of reagents like HCTU or HATU; optimization of reaction time and temperature. |

| Steric Hindrance | The presence of bulky neighboring amino acid residues. | Can slow down the coupling reaction, leading to incomplete incorporation. | Extended coupling times; use of specialized, less-hindered coupling reagents. |

| Peptide Aggregation | The tendency of growing peptide chains to aggregate on the solid support. | Can block reactive sites, preventing further chain elongation. | Use of chaotropic agents or special solvents to disrupt aggregation. |

| Boronic Acid Protection | The protecting group used for the boronic acid moiety (e.g., pinacol (B44631) ester). | Inadequate protection can lead to side reactions involving the boronic acid. | Use of stable protecting groups that are orthogonal to the Fmoc and side-chain protecting groups. |

Compatibility with Orthogonal Protecting Group Schemes

A key advantage of the Fmoc-based strategy is its orthogonality with a wide range of side-chain protecting groups. biosynth.comiris-biotech.de This means that the Fmoc group on the alpha-amino group can be removed under basic conditions (e.g., with piperidine) without affecting the acid-labile protecting groups on the side chains of other amino acids, such as tert-butyl (tBu) or trityl (Trt) groups. nih.govbiosynth.comiris-biotech.de

This compound, typically protected as a pinacol ester, fits well within this scheme. The boronic acid pinacol ester is stable to the basic conditions used for Fmoc removal and the acidic conditions used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups (e.g., with trifluoroacetic acid, TFA). researchgate.net This compatibility allows for the straightforward synthesis of peptides containing 4-borono-L-phenylalanine alongside a diverse array of other natural and unnatural amino acids. nih.gov

Strategies for Post-Synthetic Functionalization of Boronated Peptides

The boronic acid group on peptides synthesized with this compound offers a unique handle for post-synthetic modifications. nih.gov These modifications can be used to introduce a variety of functionalities, such as fluorescent labels, cross-linking agents, or moieties that enhance biological activity.

One common strategy involves the Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide. This enables the attachment of a wide range of aromatic and other unsaturated groups to the peptide, significantly expanding its chemical diversity.

Another approach is the formation of boronate esters with diols. nih.govresearchgate.net This reaction is typically reversible and can be used for purification, immobilization, or the controlled release of the peptide. nih.govresearchgate.net Furthermore, the boronic acid can be converted to other functional groups, such as halides or alcohols, providing further avenues for chemical modification. researchgate.net

Solution-Phase Peptide Synthesis Incorporating this compound

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains valuable, particularly for the large-scale production of shorter peptides and for fragment condensation strategies. The principles of protecting group strategy and coupling chemistry are similar to SPPS.

In solution-phase synthesis, this compound (with the boronic acid suitably protected) is coupled to another amino acid or peptide fragment in a suitable organic solvent. youtube.com Purification after each coupling step is typically achieved by crystallization or chromatography. While more labor-intensive than SPPS, solution-phase methods can offer advantages in terms of scalability and the ability to characterize intermediates. The boronic acid moiety, protected as a pinacol ester, is generally stable to the coupling and deprotection conditions employed in Fmoc-based solution-phase synthesis.

Development of Bioconjugation Strategies Utilizing the Boronic Acid Moiety

The unique reactivity of the boronic acid group makes it a powerful tool for bioconjugation, the process of linking a peptide to another biomolecule or a synthetic molecule. nih.gov

Formation of Reversible Covalent Bonds with Vicinal Diols (e.g., carbohydrates, glycoproteins)

One of the most well-studied and exploited reactions of boronic acids is their ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities, such as carbohydrates and the glycan portions of glycoproteins. nih.govresearchgate.netbath.ac.uk This reaction results in the formation of a cyclic boronate ester. nih.govresearchgate.netbath.ac.uk

The formation and stability of this boronate ester are pH-dependent. mdpi.com At physiological pH, an equilibrium exists between the boronic acid and the boronate ester, allowing for dynamic and reversible binding. mdpi.com This property is highly advantageous for applications such as:

Affinity Chromatography: Peptides containing 4-borono-L-phenylalanine can be immobilized on a solid support and used to capture and purify glycoproteins or other diol-containing molecules.

Biosensors: The binding of a diol-containing analyte to a boronated peptide can be designed to produce a detectable signal, such as a change in fluorescence, enabling the development of sensors for sugars and other important biomolecules. researchgate.net

Drug Delivery: The reversible nature of the boronate ester bond can be utilized for the pH-responsive release of drugs. A boronated peptide could be linked to a diol-containing drug or carrier, with release triggered by a change in pH. mdpi.com

Table 2: Research Findings on Bioconjugation Utilizing the Boronic Acid Moiety

| Application | Key Findings |

| Glycopeptide Enrichment | Boronic acid-functionalized materials have been shown to selectively enrich glycopeptides from complex peptide mixtures, improving their detection by mass spectrometry. researchgate.netacs.org |

| Reversible Molecular Assembly | The formation of stable yet reversible boronate esters can be used to create self-assembling molecular systems, including macrocycles and polymers. nih.govresearchgate.net |

| Enzyme Inhibition | Peptide boronic acids have been developed as reversible covalent inhibitors of enzymes, particularly serine proteases. nih.gov |

| Cell Surface Recognition | Boronated peptides can be used to recognize and bind to glycans on the surface of cells, which has potential applications in cell targeting and imaging. nih.govsemanticscholar.org |

pH-Responsive Bioconjugation and Decoupling Mechanisms

The integration of this compound into peptide and protein chemistry leverages the unique pH-sensitive nature of the boronic acid moiety. This functionality allows for dynamic and reversible covalent interactions with 1,2- and 1,3-diols, which are present in many biologically significant molecules, including saccharides and glycoproteins. The formation and cleavage of the resulting boronate ester are highly dependent on the ambient pH, providing a powerful mechanism for controlled bioconjugation and decoupling. nih.govresearchgate.net

At physiological or slightly alkaline pH, the boronic acid group of this compound is in equilibrium between its neutral, trigonal planar form and its anionic, tetrahedral boronate form. acs.org The anionic tetrahedral form exhibits a higher affinity for diols, thus favoring the formation of a stable cyclic boronate ester. mdpi.com This principle is the foundation for pH-responsive bioconjugation, where peptides or proteins incorporating this compound can be selectively linked to diol-containing molecules under specific pH conditions.

Conversely, a decrease in pH to more acidic conditions shifts the equilibrium back towards the neutral, trigonal form of the boronic acid. This change in hybridization weakens the interaction with the diol, leading to the hydrolysis of the boronate ester and the decoupling of the conjugated molecules. iris-biotech.de This pH-triggered release mechanism is of significant interest for applications such as drug delivery systems, where a payload can be stably conjugated at physiological pH and then released in the more acidic microenvironments of tumors or endosomes. researchgate.netmdpi.com

The pKa of the boronic acid is a critical parameter that dictates the pH range over which this transition occurs. For phenylboronic acids, the pKa is typically around 9. acs.org However, this can be modulated by the local microenvironment within the peptide or protein structure, allowing for fine-tuning of the pH-responsiveness. The reversible nature of the boronate ester bond allows for the development of dynamic systems that can respond to changes in the physiological environment.

| pH Range | Boronic Acid State | Interaction with Diols | Application |

|---|---|---|---|

| Acidic (e.g., pH 5.0-6.5) | Predominantly neutral, trigonal planar | Weak interaction, favors boronate ester hydrolysis (decoupling) | Triggered release in acidic microenvironments (e.g., tumors, endosomes) |

| Physiological (e.g., pH 7.4) | Equilibrium between neutral and anionic forms | Formation of stable boronate esters (conjugation) | Stable bioconjugation in circulation |

| Alkaline (e.g., pH > 8.5) | Predominantly anionic, tetrahedral | Strong interaction, favors boronate ester formation | In vitro bioconjugation and purification |

Site-Selective Functionalization of Biomolecules for Structural and Functional Studies

The incorporation of this compound into peptides via solid-phase peptide synthesis (SPPS) provides a powerful tool for the site-selective functionalization of biomolecules. researchgate.net The unique reactivity of the boronic acid group, which is orthogonal to the functional groups of the canonical amino acids, allows for specific chemical modifications at a predetermined position within a peptide or protein sequence. This site-selectivity is crucial for detailed structural and functional studies, as it ensures the generation of homogeneous products with well-defined modifications. chemrxiv.org

One of the primary applications of this site-selective functionalization is the introduction of probes, such as fluorophores or affinity tags, at a specific location. By incorporating this compound at the desired position during peptide synthesis, the resulting peptide will have a unique reactive handle for subsequent conjugation reactions. The boronic acid can then be reacted with a diol-containing probe molecule to form a stable boronate ester linkage under controlled pH conditions. This strategy has been employed to label peptides and proteins for use in fluorescence microscopy, immunoassays, and other bioanalytical techniques.

Furthermore, the ability to introduce a boronic acid at a specific site allows for the investigation of protein-carbohydrate interactions. Peptides or proteins containing 4-borono-L-phenylalanine can be used as synthetic lectins to study the binding of specific saccharides or to target glycoproteins on the surface of cells. nih.gov The reversible nature of the boronate ester bond can also be exploited to create affinity chromatography resins for the purification of glycoproteins.

Recent advances in bioconjugation chemistry have expanded the repertoire of reactions available for the site-selective modification of phenylalanine residues. nih.gov For instance, palladium-catalyzed cross-coupling reactions have been developed to functionalize the phenyl ring of phenylalanine, providing an alternative strategy for site-selective modification. nih.gov However, the use of this compound offers the advantage of introducing a unique reactive group that is not naturally present in proteins, thereby ensuring high specificity in subsequent conjugation reactions.

| Strategy | Description | Advantages | Considerations |

|---|---|---|---|

| Incorporation of this compound | Introduction of a boronic acid group at a specific site during peptide synthesis for subsequent reaction with diols. | High site-selectivity, pH-responsive conjugation, orthogonal reactivity. | Requires solid-phase peptide synthesis and subsequent conjugation step. |

| Palladium-Catalyzed C-H Activation | Direct functionalization of the phenyl ring of a native phenylalanine residue within a peptide. nih.gov | Modification of native peptides without the need for unnatural amino acid incorporation. | May require optimization of reaction conditions to ensure selectivity and avoid side reactions. |

| Photoredox Catalysis | Visible-light-induced functionalization of phenylalanine residues. chemrxiv.org | Mild reaction conditions, potential for novel transformations. | May require specific photocatalysts and optimization of light exposure. |

Mechanistic and Interactional Studies of the Boronic Acid Functionality in Complex Research Systems

Elucidation of Boron-Ligand Binding Dynamics and Stoichiometry

The interaction of boronic acids with diols, such as those found in saccharides and glycoproteins, is a reversible covalent interaction that is central to many of its biological applications. The kinetics of this binding process are remarkably rapid, with reactions often completing within seconds. This rapid on-and-off rate is a key feature of its utility as a dynamic binder.

The binding process is pH-dependent, with the equilibrium shifting towards the boronate ester form at pH values above the pKa of the boronic acid. The stoichiometry of the interaction is typically 1:1 between the boronic acid and a 1,2- or 1,3-diol. However, in the presence of polyols, more complex structures can be formed. The stability of the resulting boronate ester is influenced by several factors, including the pKa of both the boronic acid and the diol, the steric hindrance around the binding site, and the dihedral angle of the diol. nih.gov

Table 1: Factors Influencing Boronic Acid-Diol Binding Dynamics

| Factor | Description of Influence |

| pH | The formation of the more reactive tetrahedral boronate anion is favored at pH values near or above the pKa of the boronic acid, generally leading to stronger binding. nih.gov |

| pKa of Boronic Acid | Lower pKa values of the boronic acid generally lead to stronger binding at physiological pH. researchgate.net |

| Diol Structure | The stereochemistry and conformation of the diol, including the dihedral angle between the hydroxyl groups, significantly impact binding affinity. Furanose forms of sugars are often favored. nih.govnih.gov |

| Steric Hindrance | Bulky substituents on either the boronic acid or the diol can sterically hinder the formation of the boronate ester, reducing binding affinity. nih.gov |

| Solvent | The nature of the solvent can influence the stability of the boronate ester. nih.gov |

Investigation of pKa Perturbations and Boronic Acid Reactivity in Varied Chemical Environments

The acidity of the boronic acid, represented by its pKa value, is a critical determinant of its reactivity and binding affinity, particularly at physiological pH. For arylboronic acids, the pKa can be significantly influenced by the electronic properties of substituents on the aromatic ring. researchgate.net Electron-withdrawing groups tend to lower the pKa, making the boronic acid more acidic and thus more reactive towards diols at neutral pH. researchgate.netmdpi.com Conversely, electron-donating groups increase the pKa. mdpi.com

The pKa of phenylboronic acid is approximately 8.8. nih.gov The presence of the amino acid side chain in 4-Borono-L-phenylalanine would be expected to have a minor electronic effect on the pKa of the boronic acid. The addition of the bulky Fmoc protecting group is primarily a steric modification and is not expected to significantly alter the electronic properties of the phenylboronic acid moiety. Therefore, the pKa of Fmoc-4-Borono-L-phenylalanine is likely to be in a similar range to that of phenylboronic acid.

The reactivity of boronic acids is not only dependent on pH but can also be influenced by the presence of other functional groups within the molecule or in the surrounding environment that can act as internal or external catalysts. semanticscholar.org For instance, proximal amide groups can accelerate boronic acid esterification and hydrolysis. nih.gov

Table 2: Estimated pKa Values of Phenylboronic Acid Derivatives

| Compound | Substituent | Estimated pKa | Reference |

| Phenylboronic Acid | -H | 8.8 | nih.gov |

| 4-Methoxyphenylboronic Acid | -OCH3 (electron-donating) | 9.24 | researchgate.net |

| 4-Nitrophenylboronic Acid | -NO2 (electron-withdrawing) | 7.23 | researchgate.net |

| This compound | -CH2-CH(NHFmoc)-COOH | ~8.8 (estimated) | N/A |

Conformational Analysis and Structural Characterization of this compound Containing Molecules

The three-dimensional structure of molecules containing this compound is crucial for their interaction with biological targets. The Fmoc group, being large and aromatic, plays a significant role in the conformational preferences and self-assembly properties of these molecules.

Studies on Fmoc-protected amino acids, particularly Fmoc-diphenylalanine, have shown a strong tendency for self-assembly into one-dimensional fibrillar networks. acs.org This self-assembly is driven by a combination of hydrogen bonding between the amino acid backbones and π-π stacking interactions between the aromatic Fmoc groups and the phenylalanine side chains. acs.orgnih.gov Crystal structure analysis of Fmoc-phenylalanine derivatives reveals that hydrogen bonding of the carbamate (B1207046) group is a key factor in directing the unilateral growth of these fibrils. acs.org

While a specific crystal structure for this compound is not available, it is reasonable to infer that it would exhibit similar self-assembly properties. The boronic acid group may introduce additional hydrogen bonding opportunities that could influence the final supramolecular architecture.

Key Structural Features of Fmoc-Amino Acid Assemblies:

β-sheet formation: The peptide backbones can arrange into antiparallel β-sheets. nih.gov

π-π stacking: The aromatic fluorenyl groups of the Fmoc moiety and the phenyl rings of the phenylalanine side chains engage in stabilizing π-π interactions. nih.gov

Hydrogen bonding: In addition to backbone hydrogen bonds, the carbamate group of the Fmoc moiety and potentially the boronic acid group can participate in hydrogen bonding networks. acs.org

Computational Chemistry and Theoretical Modeling of Boronic Acid Interactions with Biomolecules

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions of boronic acid-containing molecules with biomolecules at an atomic level. nih.gov These studies provide insights into binding modes, interaction energies, and the conformational changes that occur upon binding.

Docking studies of boronic acid inhibitors with enzymes have been instrumental in understanding their mechanism of action. acs.orgnih.gov These studies often reveal the formation of a covalent bond between the boron atom and a key active site residue, such as a serine in a serine protease. nih.gov The phenyl ring of the phenylalanine moiety frequently engages in π-π stacking interactions with aromatic residues in the binding pocket. mdpi.com

MD simulations have been used to study the self-assembly of Fmoc-dipeptides, revealing that the process is driven by the hydrophobic collapse of the Fmoc groups to form the core of a fibril, stabilized by π-π stacking and hydrogen bonding. jlu.edu.cnnih.govresearchgate.net These simulations can also predict the interaction of such peptides with water and other components of the biological milieu.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine the binding energies of boronic acid derivatives with their targets and to study the electronic properties that govern their reactivity. informaticsjournals.co.inbiorxiv.org

Table 3: Computational Methods for Studying Boronic Acid Interactions

| Method | Application | Insights Gained |

| Molecular Docking | Predicting the binding pose of a ligand in a protein's active site. | Identification of key interacting residues, binding affinity estimation. acs.orgmdpi.com |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules over time. | Understanding conformational changes, self-assembly processes, and solvent effects. jlu.edu.cnnih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treating a small, reactive part of a system with high-level quantum mechanics and the rest with classical mechanics. | Detailed description of chemical reactions, such as covalent bond formation. frontiersin.org |

| Density Functional Theory (DFT) | Calculating the electronic structure of molecules. | Determination of binding energies, charge distributions, and reactivity indices. informaticsjournals.co.inbiorxiv.org |

Studies on Interaction with Amino Acid Transporters for Research Probing

4-Borono-L-phenylalanine (BPA), the deprotected form of this compound, is known to be a substrate for L-type amino acid transporters (LATs), particularly LAT1. biofisica.info These transporters are often overexpressed in cancer cells to meet their high demand for amino acids, making them attractive targets for the delivery of therapeutic and diagnostic agents.

The interaction of BPA with LATs is an active transport process, allowing for the accumulation of boron within tumor cells. This is the basis for its use in Boron Neutron Capture Therapy (BNCT). The specificity of this interaction is determined by the amino acid structure of BPA, which mimics that of natural L-phenylalanine.

The role of the Fmoc protecting group in the interaction with amino acid transporters has not been extensively studied. It is generally assumed that the Fmoc group must be removed for the molecule to be recognized and transported by LATs. The large, hydrophobic Fmoc group would likely sterically hinder the binding of the amino acid to the transporter. Therefore, this compound is considered a protected precursor that would need to be deprotected in vivo to become a substrate for amino acid transporters.

Applications of Fmoc 4 Borono L Phenylalanine in Materials Science and Advanced Analytical Methodologies

Development of Molecularly Imprinted Polymers (MIPs) for Selective Recognition

Molecularly imprinted polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule. While direct studies on MIPs using Fmoc-4-borono-L-phenylalanine as the template are not extensively documented, significant research has been conducted on the closely related compound, 4-borono-L-phenylalanine (BPA), providing a strong basis for the potential application of its Fmoc-protected counterpart. mdpi.comnih.gov

The synthesis of MIPs specific for boronophenylalanines, such as BPA, has been optimized to create materials with high binding affinity and selectivity. mdpi.com A common approach involves the use of methacrylic acid as a functional monomer and ethylene (B1197577) glycol dimethacrylate as a cross-linker. mdpi.com The resulting polymers have been characterized for their adsorption properties, demonstrating significant binding capacity for BPA. mdpi.com For instance, a honeycomb-like MIP composed of methacrylic acid and ethylene glycol dimethacrylate exhibited a binding capacity of 330.4 ± 4.6 ng g⁻¹ and an imprinting factor of 2.04. mdpi.com The use of this compound as a template in a similar system could potentially lead to MIPs with tailored recognition sites for this specific protected amino acid, which would be beneficial for applications requiring its selective extraction or sensing.

Table 1: Synthesis Parameters for MIPs Targeting 4-Borono-L-phenylalanine

| Parameter | Details | Reference |

|---|---|---|

| Template | 4-Borono-L-phenylalanine (BPA) | mdpi.com |

| Functional Monomer | Methacrylic Acid (MAA) | mdpi.com |

| Cross-linker | Ethylene Glycol Dimethacrylate (EGDMA) | mdpi.com |

| Polymerization Method | Free-radical polymerization | mdpi.com |

| Resulting Binding Capacity | 330.4 ± 4.6 ng g⁻¹ | mdpi.com |

| Imprinting Factor | 2.04 | mdpi.com |

This interactive table summarizes the key components and outcomes of a typical MIP synthesis for BPA.

Computational modeling plays a crucial role in the rational design of MIPs by predicting the interactions between the template molecule and functional monomers. mdpi.com Theoretical analyses for BPA have shown that the formation of stable complexes between the template and monomer is essential for creating effective recognition sites. mdpi.com These studies help in selecting the most suitable functional monomer to maximize binding affinity. mdpi.com Similar theoretical approaches could be applied to this compound to identify optimal monomers and polymerization conditions for creating highly selective MIPs. The theoretical analysis has also suggested that the presence of different anionic forms of the analyte in a basic solution could potentially reduce the binding capacity of the MIP towards BPA. mdpi.com

The morphology and structure of MIPs are critical factors influencing their performance. Scanning electron microscopy (SEM) has been used to reveal the morphology of BPA-imprinted polymers, confirming the formation of ordered and porous structures, such as honeycomb-like arrangements. mdpi.com These structural features are advantageous for providing a large surface area for template binding. The structural integrity and porosity of MIPs designed for this compound would be equally important for their function, and similar characterization techniques would be essential for their development.

Design of Carbohydrate Sensing Platforms and Recognition Systems

The ability of boronic acids to form reversible covalent bonds with diols makes them ideal candidates for the development of carbohydrate sensors. This compound, as a building block, can be incorporated into larger molecular architectures to create sophisticated sensing platforms.

Research has demonstrated the preparation of a library of solid-supported pentapeptide diboronic acids using N-Fmoc-4-pinacolatoborono-L-phenylalanine through standard solid-phase peptide synthesis methods. researchgate.net These peptide-boronic acid hybrids have shown considerable variation in their binding strengths for the chromophoric diol, alizarin (B75676), with association constants ranging from 200–1100 M⁻¹. researchgate.net The selective binding characteristics of these materials suggest their potential for use in carbohydrate sensors. researchgate.net By strategically placing boronic acid moieties within a peptide scaffold, it is possible to create receptors with high affinity and selectivity for specific carbohydrates.

Utilization in Advanced Biorecognition and Biochemical Probing Tools

While specific applications of this compound in advanced biorecognition and biochemical probing tools are still an emerging area of research, the inherent properties of the molecule suggest significant potential. The boronic acid group can act as a recognition element for glycoproteins and other biomolecules containing cis-diol functionalities. The Fmoc group allows for its straightforward incorporation into peptides, which can then be used as probes to study biological processes. These peptide-based probes could be designed to target specific proteins or cell surfaces, with the boronic acid acting as a "warhead" to bind to glycosylated targets.

Development of Novel Chromatographic and Separation Techniques Based on Boronic Acid Affinity

Boronic acid affinity chromatography is a powerful technique for the separation and purification of molecules containing diol groups, such as carbohydrates, glycoproteins, and nucleic acids. The principle of this technique relies on the reversible formation of boronate esters between the boronic acid ligand on the stationary phase and the cis-diols of the target molecule.

This compound can be utilized in the synthesis of novel stationary phases for boronic acid affinity chromatography. By immobilizing this compound or peptides containing it onto a solid support, it is possible to create affinity columns with tailored selectivity for specific diol-containing biomolecules. The Fmoc protecting group would typically be removed during the synthesis of the stationary phase to expose the reactive amino group for linkage to the support matrix. The resulting material could be used for the selective capture and purification of glycoproteins from complex biological samples.

Research into Peptide-Based Hydrogels with Boronic Acid Modifications

The incorporation of boronic acid moieties into peptide-based hydrogels, particularly through the use of this compound, has garnered significant scientific interest. This modification introduces unique functionalities, enabling the development of "intelligent" materials that can respond to specific environmental stimuli. Research in this area focuses on leveraging the reversible covalent interactions of boronic acids with diols to create dynamic and adaptable hydrogel networks.

The core principle behind the utility of boronic acid-modified peptides lies in the formation of boronate esters. Boronic acids can reversibly bind with 1,2- or 1,3-diols, such as those found in saccharides and glycoproteins, to form five- or six-membered cyclic esters. nih.govrsc.org This interaction is pH-dependent, with the ester formation being more favorable under basic conditions. rsc.org This reversible cross-linking mechanism is a key feature in the design of stimuli-responsive hydrogels.

By incorporating this compound into peptide sequences, researchers can create hydrogels that exhibit responsiveness to changes in pH and the presence of sugars. For instance, a decrease in pH can lead to the dissociation of boronate esters, causing the hydrogel to transition from a gel to a sol state. rsc.org Conversely, the introduction of sugars like fructose (B13574) can compete for binding with the boronic acid groups, also modulating the hydrogel's physical state. rsc.org This sugar-responsive behavior is particularly relevant for applications in biomedical fields.

Furthermore, the introduction of boronic acid functionalities can significantly impact the mechanical properties of peptide hydrogels. The formation of boronate ester crosslinks can increase the rigidity and strength of the hydrogel network. digitellinc.comacs.org Rheological studies have demonstrated that the storage modulus (G'), a measure of the gel's stiffness, can be enhanced by the presence of boronic acid-mediated crosslinks. acs.orgd-nb.info This tunability of mechanical properties is crucial for applications such as tissue engineering and drug delivery, where the hydrogel scaffold needs to mimic the properties of the surrounding tissue. nih.govresearchgate.net

Researchers have also explored the use of Fmoc-protected amino acids in the synthesis of peptide boronic acids for solid-phase peptide synthesis, which facilitates the creation of a diverse range of boronic acid-containing peptides for hydrogel formation. researchgate.netnih.gov The self-assembly of these modified peptides, driven by interactions such as π-π stacking of the Fmoc groups, leads to the formation of nanofibrous networks that entrap water to form the hydrogel. nih.govnih.gov The combination of self-assembly and boronate ester crosslinking allows for the development of multicomponent hydrogel systems with emergent functional attributes. nih.gov

The following table summarizes the impact of boronic acid modifications on the mechanical properties of peptide-based hydrogels, as reported in various studies.

| Hydrogel System | Modifier | Change in Storage Modulus (G') | Reference |

| OTHO1 Organogel | Phenylboronic acid (PhBA) | ~2-fold increase | acs.org |

| OTHO1 Organogel | Boric acid (BA) | ~1.3 to 2.2-fold increase | acs.org |

| Fmoc-K3 Peptide Hydrogel | FmocFF | ~14-fold increase | d-nb.info |

| Fmoc-FFK Hydrogel | Fmoc-FF | Significant rigidification | mdpi.com |

Future Directions and Emerging Research Avenues for Fmoc 4 Borono L Phenylalanine

Exploration of Novel Synthetic Methodologies and Sustainable Production Routes

The synthesis of 4-borono-L-phenylalanine (L-BPA), the parent compound of Fmoc-4-borono-L-phenylalanine, has been approached through multiple routes, indicating the challenges in producing high-purity, isotopically enriched material efficiently. nih.gov Future research is focused on developing more economical, scalable, and environmentally friendly synthetic methods.

One promising direction is the optimization of catalytic methodologies. Palladium-catalyzed cross-coupling reactions are commonly used for the borylation step. researchgate.netresearchgate.net Research efforts are aimed at reducing the amount of expensive palladium catalyst required and using more cost-effective boron sources. researchgate.net For instance, a practical method has been developed that utilizes only 0.5 mol% of a palladium catalyst and allows for the borylation using pinacolborane prepared in situ. researchgate.net

Another key area is the development of sustainable and "green" chemistry approaches. This includes the exploration of enzymatic or chemoenzymatic processes. nih.gov Phenylalanine ammonia (B1221849) lyases (PALs), for example, have been shown to be a cost-efficient method for producing phenylalanine analogues through the amination of various cinnamic acids. frontiersin.org The immobilization of these enzymes on solid supports allows for their reuse and incorporation into continuous flow systems, which can lead to shorter reaction times, excellent conversions, and improved productivity. frontiersin.org Such biocatalytic methods could significantly enhance the efficiency and stereoselectivity of L-BPA synthesis, minimizing the need for labor-intensive resolution steps. nih.gov

The table below summarizes some of the synthetic strategies for L-BPA, the precursor to this compound, highlighting the starting materials and key reaction types.

| Starting Material | Key Reaction Type | Advantages/Focus |

| L-Tyrosine or 4-Iodo-L-phenylalanine | Palladium-catalyzed cross-coupling | High enantiomeric purity researchgate.netresearchgate.net |

| Phenylalanine | Direct functionalization and borylation | Utilizes a readily available amino acid nih.gov |

| 4-Iodobenzyl bromide | Malonation followed by borylation | Shortens the synthesis by avoiding a boron protecting group nih.gov |

| Cinnamic Acids | Enzymatic amination (using PALs) | Sustainable, high enantioselectivity, suitable for continuous flow frontiersin.org |

Future work will likely focus on refining these methods to reduce costs, particularly the high cost associated with isotopically enriched boron-10 (B1234237) (¹⁰B), which is crucial for applications like Boron Neutron Capture Therapy (BNCT). nih.gov

Advanced Integration into Multifunctional Peptide and Protein Systems for Research Probes

The Fmoc protecting group makes this compound ideally suited for solid-phase peptide synthesis (SPPS), the standard method for building peptides. smolecule.comnih.gov This allows for its precise placement within a peptide sequence, opening up avenues for creating sophisticated research tools.

A significant area of research is the development of peptide-based probes and sensors. The boronic acid group can form reversible covalent bonds with diols, a class of molecules that includes carbohydrates. smolecule.com This interaction is being exploited to create synthetic binders for specific carbohydrates. For example, libraries of solid-supported pentapeptide diboronic acids have been prepared using N-Fmoc-4-pinacolatoborono-l-phenylalanine. researchgate.net These peptide hybrids show variable binding affinities for the chromophoric diol alizarin (B75676), suggesting their potential as carbohydrate sensors. researchgate.net The peptide backbone in these constructs can be designed to create specific binding pockets, enhancing the selectivity for target carbohydrates.

Furthermore, the incorporation of boronic acid-containing amino acids can impart unique properties to peptides, such as responsiveness to multiple stimuli. Modification of a dipeptide of phenylalanine with a boronic acid functionality has been shown to induce aqueous self-assembly into hydrogel nanoribbons, which can be modulated by pH, ionic strength, and the presence of polyols. researchgate.net This demonstrates the potential for creating "smart" biomaterials that respond to their environment.

The genetic incorporation of unnatural amino acids into proteins is a powerful tool for studying protein structure and function. researchgate.net While not yet demonstrated for this compound itself, related unnatural amino acids like L-4-nitrophenylalanine have been successfully incorporated into proteins to act as sensitive infrared probes of the local protein environment. researchgate.net Future research could explore the development of orthogonal aminoacyl-tRNA synthetase/tRNA pairs to genetically encode 4-borono-L-phenylalanine, enabling its site-specific insertion into proteins to probe protein-carbohydrate interactions or to create novel protein-based sensors.

Interdisciplinary Research at the Interface of Chemical Biology, Materials Science, and Nanotechnology

The unique chemical properties of this compound place it at the nexus of several scientific disciplines, fostering innovative interdisciplinary research.

In the realm of materials science and nanotechnology, there is growing interest in using 4-borono-L-phenylalanine as a component of advanced drug delivery systems. One such approach involves molecularly imprinted polymers (MIPs), which are polymers created with a "molecular memory" for a specific template molecule. mdpi.comnih.gov Researchers have successfully created MIPs that are specific for 4-borono-L-phenylalanine, with the goal of using them as carriers for boron delivery in BNCT. mdpi.comnih.gov These honeycomb-like, porous materials have shown good binding capacity and are considered non-cytotoxic, making them promising candidates for biomedical applications. mdpi.comnih.gov

The development of boron-based polymers is another promising alternative for creating dedicated BNCT compounds. mdpi.com These polymers can be designed to enhance penetration into cancerous tissues and ensure a homogeneous delivery of boron clusters into tumor cells. mdpi.com The self-assembling properties of peptides containing 4-borono-L-phenylalanine into hydrogels also represent a significant intersection with materials science, with potential applications in tissue engineering and controlled release systems. researchgate.net

From a chemical biology perspective, the ability of the boronic acid moiety to interact with diols is being harnessed to develop tools to study biological processes involving carbohydrates. These processes are fundamental to host-pathogen interactions, the immune response, and cell signaling. researchgate.net Synthetic polyol binders based on peptides containing 4-borono-L-phenylalanine could offer a way to modulate these biological functions, leading to new therapeutic strategies or diagnostic tools. researchgate.net

Development of New Analytical and Imaging Probes for Biological Systems

The development of novel probes for biological imaging and analysis is a rapidly advancing field where 4-borono-L-phenylalanine and its derivatives are poised to make a significant impact.

A prominent example is in the field of medical imaging, specifically Positron Emission Tomography (PET). A fluorinated derivative, 4-borono-2-¹⁸F-fluoro-L-phenylalanine (¹⁸F-FBPA), was developed to monitor the pharmacokinetics of ¹⁰B-BPA for BNCT. nih.govnih.gov ¹⁸F-FBPA has proven to be a useful PET probe for tumor diagnosis, showing preferential uptake in certain cancers like melanoma and providing better tumor-to-normal brain contrast compared to other tracers like ¹¹C-methionine. nih.govnih.gov The uptake of ¹⁸F-FBPA is mediated by L-type amino acid transporters, which are often overexpressed in malignant cells. nih.govnih.gov This allows for the visualization of tumors and helps in planning BNCT treatment. nih.gov Further progress in the radiosynthesis of ¹⁸F-FBPA is expected to enable higher activity amounts and higher molar activities for improved imaging. nih.gov

Beyond PET imaging, the inherent reactivity of the boronic acid group can be leveraged to create other types of probes. The interaction with diols can be coupled with a signaling mechanism, such as fluorescence or a color change, to create analytical probes for saccharides. The demonstrated affinity of peptide boronic acids for the chromophoric diol alizarin is a proof-of-concept for this approach. researchgate.net Such probes could be used for physiological monitoring of sugars or in diagnostic assays.

The table below outlines the types of probes developed or envisioned using derivatives of 4-borono-L-phenylalanine.

| Probe Type | Derivative/Concept | Application | Detection Method |

| Imaging Probe | 4-Borono-2-¹⁸F-fluoro-L-phenylalanine (¹⁸F-FBPA) | Tumor diagnosis, BNCT planning | Positron Emission Tomography (PET) nih.govnih.gov |

| Analytical Probe | Peptide-boronic acid conjugates | Carbohydrate sensing | Colorimetric/Fluorometric researchgate.net |

| Biophysical Probe | Genetically encoded 4-borono-L-phenylalanine | Probing protein-carbohydrate interactions | Spectroscopic methods (e.g., NMR, IR) |

Future research in this area will likely focus on creating probes with higher specificity and sensitivity, as well as developing multimodal probes that combine imaging and therapeutic functions.

Q & A

Q. What are the critical considerations for optimizing the solid-phase synthesis of Fmoc-4-Borono-L-Phenylalanine in peptide chains?

- Methodological Answer : To minimize boronate ester formation during synthesis, use a low-pH coupling environment (e.g., 0.1 M HOBt/DMF at pH 4.5) and avoid prolonged exposure to aqueous conditions. Post-synthesis, stabilize the boronic acid group by lyophilizing under inert gas to prevent oxidation . Characterization via HPLC with UV/Vis detection (λ = 254 nm) and LC-MS ensures purity and correct mass-to-charge ratios.

Q. How can researchers validate the structural integrity of this compound after incorporation into peptides?

- Methodological Answer : Use a combination of -NMR and -NMR (if fluorinated derivatives are present) to confirm the presence of the boronic acid moiety. For quantification, inductively coupled plasma mass spectrometry (ICP-MS) tracks boron content, while MALDI-TOF confirms peptide mass accuracy. Cross-validate with FT-IR to detect characteristic B-O stretching vibrations (~1350 cm) .

Advanced Research Questions

Q. What experimental strategies address contradictory data on the stability of this compound in aqueous buffers?

- Methodological Answer : Stability discrepancies arise from pH-dependent boronate ester formation. Design a kinetic study comparing hydrolysis rates at pH 7.4 (physiological) vs. pH 9.0 (alkaline). Use -NMR to monitor boronate ester conversion over time. For in vivo applications, stabilize the compound with co-solvents like PEG-400 or cyclodextrin derivatives to enhance solubility and reduce hydrolysis .

Q. How can researchers mitigate challenges in quantifying this compound in biological matrices for boron neutron capture therapy (BNCT) studies?

- Methodological Answer : Develop a LC-MS/MS method with deuterated internal standards (e.g., D-phenylalanine) to correct for matrix effects. Optimize solid-phase extraction (SPE) using mixed-mode cartridges (C18/SCX) to isolate the compound from plasma proteins. Validate recovery rates (≥85%) and limit of quantification (LOQ < 10 ng/mL) per ICH guidelines .

Methodological Challenges & Solutions

Q. How to resolve low yields in automated peptide synthesizers when incorporating this compound?

- Answer : Low yields often stem from steric hindrance or incomplete Fmoc deprotection. Implement double coupling cycles (2 × 20 min) with 5% v/v piperazine/DMF for deprotection. Use microwave-assisted synthesis at 50°C to enhance reaction kinetics. Monitor real-time via UV monitoring (301 nm) for Fmoc removal efficiency .

Q. What are the best practices for handling this compound in radiopharmaceutical applications?

- Answer : For -labeled derivatives, employ a microfluidic reactor to reduce radiolysis. Purify via C18 cartridges with ethanol:water (7:3) elution. Validate radiochemical purity (>95%) using radio-TLC and confirm absence of free with anion-exchange HPLC .

Ethical & Safety Considerations

Q. What safety protocols are critical when working with boron-containing compounds in vivo?

- Answer : Adhere to ALARA principles for radiation safety in BNCT studies. Use neutron shielding (e.g., lithium-loaded polyethylene) and monitor boron accumulation in non-target tissues via ICP-MS. For non-radioactive studies, ensure proper disposal of boron waste under EPA guidelines (40 CFR Part 261) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.